molecular formula C9H18O3 B2640490 (2,2-Dimethoxycyclohexyl)methanol CAS No. 150970-28-8

(2,2-Dimethoxycyclohexyl)methanol

Cat. No.: B2640490
CAS No.: 150970-28-8
M. Wt: 174.24
InChI Key: NKUSWUZHEAZDRO-UHFFFAOYSA-N
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Description

(2,2-Dimethoxycyclohexyl)methanol is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activity. It is characterized by the presence of a cyclohexane ring substituted with two methoxy groups and a methanol group, making it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dimethoxycyclohexyl)methanol typically involves the reaction of cyclohexanone with methanol in the presence of an acid catalyst. This reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product . The reaction conditions often include mild temperatures and neutral pH to ensure high yields and minimal by-products.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and scalability of the production process . Additionally, industrial methods may involve the use of more robust catalysts and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethoxycyclohexyl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the presence of strong acids or bases to facilitate the exchange of functional groups .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce various alcohols .

Scientific Research Applications

(2,2-Dimethoxycyclohexyl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (2,2-Dimethoxycyclohexyl)methanol involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, alter membrane properties, and interact with various receptors in biological systems . These interactions can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethoxypropane: Similar in structure but with a propane backbone instead of a cyclohexane ring.

    2-Methoxycyclohexanol: Another related compound with a single methoxy group and a hydroxyl group on the cyclohexane ring.

Uniqueness

(2,2-Dimethoxycyclohexyl)methanol stands out due to its dual methoxy substitution, which imparts unique chemical properties and reactivity. This makes it particularly useful in specific synthetic and research applications where other similar compounds may not be as effective .

Properties

IUPAC Name

(2,2-dimethoxycyclohexyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-11-9(12-2)6-4-3-5-8(9)7-10/h8,10H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKUSWUZHEAZDRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCCCC1CO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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